molecular formula C10H10F3NO5 B2752244 2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid CAS No. 2095409-44-0

2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid

Cat. No.: B2752244
CAS No.: 2095409-44-0
M. Wt: 281.187
InChI Key: BJACQHDYWWHDNC-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid is a compound that combines the properties of both 2-[(Pyridin-2-yl)methoxy]acetic acid and trifluoroacetic acid. This compound is known for its unique chemical structure, which includes a pyridine ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid typically involves the reaction of 2-[(Pyridin-2-yl)methoxy]acetic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the trifluoroacetic acid moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-[(Pyridin-2-yl)methoxy]acetic acid: Lacks the trifluoroacetic acid moiety, resulting in different reactivity and applications.

    Trifluoroacetic acid: Does not contain the pyridine ring, limiting its use in certain reactions.

Uniqueness: 2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid is unique due to the combination of the pyridine ring and trifluoroacetic acid moiety. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its individual components.

Properties

IUPAC Name

2-(pyridin-2-ylmethoxy)acetic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.C2HF3O2/c10-8(11)6-12-5-7-3-1-2-4-9-7;3-2(4,5)1(6)7/h1-4H,5-6H2,(H,10,11);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJACQHDYWWHDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COCC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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